molecular formula C13H18N2OS B1464915 (2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1286355-54-1

(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B1464915
CAS No.: 1286355-54-1
M. Wt: 250.36 g/mol
InChI Key: JAEBOBLZGWRXHS-AATRIKPKSA-N
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Description

(2E)-1-[3-(Aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative featuring a piperidine ring substituted with an aminomethyl group at the 3-position and a thiophene ring at the β-position of the α,β-unsaturated ketone core. Chalcones are renowned for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties, which are influenced by substituents on their aromatic rings and heterocyclic moieties .

Properties

IUPAC Name

(E)-1-[3-(aminomethyl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c14-9-11-3-1-7-15(10-11)13(16)6-5-12-4-2-8-17-12/h2,4-6,8,11H,1,3,7,9-10,14H2/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEBOBLZGWRXHS-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure Example:

  • Reactants: 2-acetylthiophene and an aldehyde (e.g., formaldehyde or substituted benzaldehydes)
  • Catalyst/Base: Aqueous potassium hydroxide (40%)
  • Solvent: Ethanol
  • Conditions: Stirring at room temperature for 2 hours, followed by overnight standing to precipitate the chalcone
  • Workup: Acidification with dilute hydrochloric acid, filtration, and recrystallization from ethanol/ethyl acetate mixture

This method yields the α,β-unsaturated ketone intermediate with high purity and yield.

Introduction of the Piperidinyl Aminomethyl Group

The functionalization of the chalcone with the 3-(aminomethyl)piperidin-1-yl substituent involves nucleophilic substitution or condensation reactions with piperidine derivatives bearing aminomethyl functionality.

Key Points:

  • The piperidine ring is linked via the nitrogen atom to the α,β-unsaturated ketone.
  • The aminomethyl group is introduced at the 3-position of the piperidine ring, often requiring prior synthesis or protection/deprotection steps.
  • The reaction typically proceeds under mild conditions, often at room temperature or with gentle heating, in solvents such as ethanol or diethyl ether.

While specific detailed procedures for this exact substitution are scarce in open literature, analogous compounds have been prepared by reacting α-bromoketones with piperidine derivatives, as demonstrated in related synthetic routes for pyrrolidinyl ketones.

Related Synthetic Routes and Analogous Preparations

Research on structurally similar compounds provides insights into plausible synthetic methods:

Step Description Conditions Reference
1 Preparation of α-bromoketone intermediate by bromination of aryl ketones Bromine with catalytic AlCl3 in ether
2 Nucleophilic substitution of α-bromoketone with secondary amine (piperidine or pyrrolidine) Room temperature, diethyl ether or ethanol
3 Isolation of amine-substituted ketone by acid-base extraction, recrystallization Solvent-dependent, often ethanol or ether

This methodology can be adapted for the preparation of the target compound by using 3-(aminomethyl)piperidine as the nucleophile.

Data Table: Summary of Preparation Parameters

Parameter Description Typical Conditions Notes
Starting Materials 2-Acetylthiophene, aldehyde, 3-(aminomethyl)piperidine Commercially available or synthesized Purity affects yield
Base Catalyst Potassium hydroxide (40%) Room temperature, aqueous ethanol For chalcone formation
Solvent Ethanol, diethyl ether Varies by step Recrystallization solvent choice affects purity
Temperature Room temperature to reflux 2 h to overnight Controlled to avoid side reactions
Workup Acidification, filtration, recrystallization Ethyl acetate/ethanol mixtures Ensures high purity
Yield Moderate to high 60-90% typical Depends on step and purification

Research Findings and Observations

  • The chalcone intermediate is efficiently synthesized via base-catalyzed condensation with high yields and purity.
  • The nucleophilic substitution step with aminomethylpiperidine is critical and may require optimization of solvent and temperature to avoid polymerization or side reactions.
  • Purification by recrystallization and acid-base extraction is essential to isolate the target compound in crystalline form suitable for further study.
  • Structural confirmation is typically done by NMR, IR, and sometimes X-ray crystallography to verify the substitution pattern and stereochemistry.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: The enone moiety can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent (e.g., ethanol or tetrahydrofuran).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base (e.g., triethylamine).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology and Medicine

    Pharmacological Studies: The compound can be investigated for its potential as a drug candidate, particularly for its interactions with biological targets.

    Biochemical Research: It can be used to study enzyme interactions and metabolic pathways.

Industry

    Material Science: The compound may find applications in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one would depend on its specific application. In pharmacological contexts, it may interact with specific receptors or enzymes, modulating their activity. The enone moiety could participate in Michael addition reactions with nucleophiles in biological systems, potentially leading to covalent modification of proteins.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features and Electronic Properties
Compound Name Substituents (Ring A/B) Heterocycle Key Electronic Features References
Target Compound Piperidin-1-yl (aminomethyl), thiophen-2-yl Piperidine, thiophene Strong electron-donating (aminomethyl), π-conjugation (thiophene)
(E)-3-(4-(Dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one Dimethylamino-phenyl, thiophen-2-yl None Electron-donating (dimethylamino), π-conjugation (thiophene)
(2E)-1-(4-Methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one Methylphenyl, nitrothiophen-2-yl None Electron-withdrawing (nitro), π-conjugation (thiophene)
(2E)-1-(4-(Piperidin-1-yl)phenyl)-3-(3-nitrophenyl)prop-2-en-1-one Piperidin-1-yl-phenyl, nitrophenyl Piperidine Electron-donating (piperidine), electron-withdrawing (nitro)
(E)-1-(2-Hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one Hydroxyphenyl, thiophen-2-yl None Hydrogen-bonding (hydroxyl), π-conjugation (thiophene)

Key Observations :

  • Thiophene substitution, common in antimicrobial chalcones, improves π-conjugation and membrane permeability compared to phenyl rings .
  • Nitro groups (e.g., in LabMol-95) reduce activity due to electron-withdrawing effects, contrasting with the target compound’s electron-rich design .

Key Observations :

  • The aminomethyl-piperidine group may mimic the ACE2-binding activity of PAAPA chalcones, which showed strong hydrogen interactions with viral proteins .
  • Thiophene-containing chalcones exhibit potent antibacterial activity (MIC = 0.07 µg/mL), suggesting the target compound could share similar efficacy .
  • Nitro-substituted chalcones (e.g., LabMol-95) generally show reduced potency, highlighting the advantage of the target’s electron-donating groups .

Key Observations :

  • Chalcones with bulky substituents (e.g., morpholine in LabMol-89) exhibit lower yields (9%) and higher melting points (240°C), likely due to steric hindrance .
  • The target compound’s aminomethyl-piperidine group may require specialized purification techniques, similar to enaminone derivatives purified via flash chromatography .

Biological Activity

(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one, with the CAS number 1286355-54-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and interaction with various biological targets based on diverse research findings.

Molecular Characteristics

Chemical Structure:
The compound features a piperidine ring, a thiophene ring, and an enone functional group. Its molecular formula is C13H18N2OSC_{13}H_{18}N_{2}OS, with a molecular weight of 250.36 g/mol.

FeatureDescription
Molecular FormulaC₁₃H₁₈N₂OS
Molecular Weight250.36 g/mol
StructureChemical Structure

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : The compound has shown potential against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially modulating their activity.

Antimicrobial Activity

A study focused on the compound's antimicrobial properties found that it exhibited significant activity against certain bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for various bacteria:

Bacterial StrainMIC (µM)
Staphylococcus aureus20
Escherichia coli40
Pseudomonas aeruginosa50

These results indicate that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:

Cancer Cell LineIC₅₀ (µM)
HeLa (Cervical Cancer)15
MCF7 (Breast Cancer)25
A549 (Lung Cancer)30

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound has promising anticancer activity .

The proposed mechanism of action involves the compound's ability to bind to specific receptors or enzymes, thereby modulating their activity. This interaction may lead to:

  • Inhibition of Enzymatic Activity : By binding to the active site of enzymes, the compound could inhibit their function.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Case Studies and Applications

Several case studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Development of Antimicrobial Agents : Researchers are exploring this compound as a lead structure for developing new antibiotics.
  • Cancer Therapeutics : Its anticancer properties are being investigated further to develop targeted therapies for specific cancer types.
  • Biological Research : The compound serves as a valuable tool in studying enzyme interactions and receptor dynamics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.